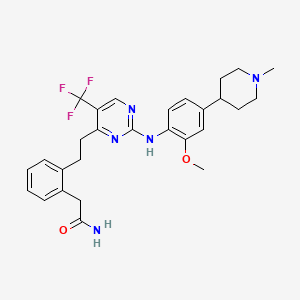

AMP-945

Beschreibung

BenchChem offers high-quality AMP-945 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AMP-945 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1393653-34-3 |

|---|---|

Molekularformel |

C28H32F3N5O2 |

Molekulargewicht |

527.6 g/mol |

IUPAC-Name |

2-[2-[2-[2-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]ethyl]phenyl]acetamide |

InChI |

InChI=1S/C28H32F3N5O2/c1-36-13-11-19(12-14-36)21-8-10-24(25(15-21)38-2)35-27-33-17-22(28(29,30)31)23(34-27)9-7-18-5-3-4-6-20(18)16-26(32)37/h3-6,8,10,15,17,19H,7,9,11-14,16H2,1-2H3,(H2,32,37)(H,33,34,35) |

InChI-Schlüssel |

AWJVIOYPZZZYAX-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)CCC4=CC=CC=C4CC(=O)N)C(F)(F)F)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

AMP-945 (Narmafotinib): A Focal Adhesion Kinase Inhibitor Reprogramming the Tumor Microenvironment in Pancreatic Cancer

An In-depth Technical Guide on the Mechanism of Action

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to its profound resistance to conventional therapies. A key contributor to this resistance is the dense, fibrotic stroma that encases the tumor, creating a physical barrier to drug delivery and an immunosuppressive microenvironment. AMP-945 (narmafotinib) is a potent and selective, orally bioavailable small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is a central regulator of the tumor-stroma interaction. This technical guide delineates the mechanism of action of AMP-945 in pancreatic cancer, summarizing the preclinical evidence for its ability to "prime" the tumor microenvironment for enhanced chemosensitivity and presenting the latest clinical trial data. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction: The Challenge of the Pancreatic Cancer Stroma and the Role of FAK

Pancreatic ductal adenocarcinoma is characterized by a desmoplastic reaction, a dense fibrous shell surrounding the tumor composed of extracellular matrix (ECM) proteins, cancer-associated fibroblasts (CAFs), and immune cells.[1][2] This fibrotic stroma is not a passive bystander but actively contributes to tumor progression, metastasis, and chemoresistance.[1][2]

Focal Adhesion Kinase (FAK) is a key mediator in the bidirectional signaling between cancer cells and the stromal environment.[3] Overexpressed and hyperactivated in pancreatic cancer, FAK integrates signals from integrins (which bind to the ECM) and receptor tyrosine kinases.[3][4] This activation triggers downstream signaling cascades that promote cell survival, proliferation, migration, and the fibrotic and immunosuppressive tumor microenvironment.[4][5] FAK's role in promoting fibrosis and chemoresistance makes it a compelling therapeutic target in pancreatic cancer.[3]

AMP-945 (Narmafotinib): A Potent and Selective FAK Inhibitor

AMP-945, also known as narmafotinib, is a highly potent and selective inhibitor of FAK.[6][7] It has an IC50 of 7 nM for the inhibition of autophosphorylation of FAK at tyrosine 397 (Y397) in MDA-MB-231 breast cancer cells and a KD of 0.21 nM.[6] By inhibiting FAK, AMP-945 disrupts the signaling nexus that drives the aggressive phenotype of pancreatic cancer.

Mechanism of Action: "Priming" the Tumor Microenvironment

The primary mechanism of action of AMP-945 in pancreatic cancer is the modulation of the tumor microenvironment to overcome therapeutic resistance.[1][2] This is achieved through a "priming" effect, where short-term FAK inhibition remodels the stroma, making cancer cells more susceptible to chemotherapy.[1][2]

Reduction of Stromal Stiffness and Fibrosis

Preclinical studies led by Professor Paul Timpson at the Garvan Institute of Medical Research have demonstrated that AMP-945 effectively reduces the stiffness and density of the fibrous tissue surrounding pancreatic tumors.[1][2] By inhibiting FAK in both cancer cells and CAFs, AMP-945 disrupts the reciprocal signaling that drives collagen deposition and cross-linking, leading to a "softer" tumor microenvironment.[1][8] This stromal softening is hypothesized to improve the penetration of chemotherapeutic agents into the tumor.[2]

Enhanced Chemosensitivity

In preclinical models, the "priming" of the tumor with AMP-945 prior to the administration of standard-of-care chemotherapy (gemcitabine and nab-paclitaxel) resulted in a significant increase in cancer cell death and a decrease in cancer cell proliferation.[8] Specifically, combination treatment led to increased levels of cleaved Caspase-3, a marker of apoptosis, and decreased levels of Ki67, a marker of proliferation.[8]

FAK Signaling Pathway Inhibition

AMP-945 exerts its effects by inhibiting the kinase activity of FAK. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation at Y397. This creates a binding site for Src family kinases, leading to further phosphorylation and the activation of downstream signaling pathways, including the PI3K/AKT and RAS/ERK pathways, which are critical for cell survival, proliferation, and migration. By blocking the initial autophosphorylation step, AMP-945 effectively shuts down this entire signaling cascade.

Preclinical Evidence

Preclinical studies have provided a strong rationale for the clinical development of AMP-945 in pancreatic cancer.

In Vivo Efficacy

In mouse models of pancreatic cancer, the combination of AMP-945 with FOLFIRINOX chemotherapy resulted in improved overall survival compared to FOLFIRINOX alone.[9][10] Similarly, promising activity was observed when AMP-945 was combined with gemcitabine (B846) and nab-paclitaxel.[9] The "priming" strategy, where AMP-945 was administered prior to chemotherapy, was shown to be particularly effective.[10]

Biomarker Modulation

Work conducted at the Garvan Institute of Medical Research demonstrated that AMP-945 impacts key markers of disease in a mouse model of pancreatic cancer, including a reduction in the level of fibrosis and collagen maturity in the tumor environment.[8]

Table 1: Preclinical Data Summary for AMP-945

| Parameter | Finding | Reference |

| In Vivo Efficacy | ||

| AMP-945 + FOLFIRINOX | Improved overall survival vs. FOLFIRINOX alone in a mouse model. | [9][10] |

| AMP-945 + Gemcitabine/Nab-paclitaxel | Promising anti-tumor activity in pancreatic cancer models. | [9] |

| Biomarker Modulation (in combination with Gemcitabine/Abraxane®) | ||

| Cleaved Caspase-3 | Significant increase, indicating increased cancer cell death. | [8] |

| Ki67 | Significant decrease, indicating decreased cancer cell proliferation. | [8] |

| Fibrosis and Collagen Maturity | Reduction in the tumor environment of a mouse model. | [8] |

Clinical Development: The ACCENT Trial

The promising preclinical data led to the initiation of the ACCENT (AMP945 in Combination with Nab-paclitaxel and Gemcitabine for Treatment of Pancreatic Cancer) clinical trial.

Trial Design

The ACCENT trial (NCT05355298) is a Phase 1b/2a, open-label, single-arm study evaluating the safety, tolerability, and efficacy of AMP-945 in combination with gemcitabine and nab-paclitaxel as a first-line therapy for patients with advanced pancreatic cancer.[4][5] The Phase 1b portion employed a 3+3 dose-escalation design to determine the recommended Phase 2 dose (RP2D).[5] The Phase 2a portion utilizes a Simon's two-stage design to assess the efficacy of the combination.[5]

Clinical Efficacy

Interim results from the ACCENT trial have been encouraging. As of August 2025, the combination of narmafotinib with chemotherapy demonstrated a median Progression-Free Survival (PFS) of 7.6 months, which compares favorably to the 5.5 months seen with chemotherapy alone in the benchmark MPACT study.[11] The Objective Response Rate (ORR) was 31% versus 23% in the MPACT study, and the Disease Control Rate (DCR) was 73% compared to a 50% benchmark for chemotherapy alone.[11] Remarkably, two patients in the trial have achieved a pathological complete response (pCR), a rare outcome in metastatic pancreatic cancer.[3]

Table 2: Interim Clinical Trial Data for AMP-945 (ACCENT Trial)

| Parameter | AMP-945 + Chemo (ACCENT Trial) | Chemotherapy Alone (MPACT Study Benchmark) | Reference |

| Median Progression-Free Survival (PFS) | 7.6 months | 5.5 months | [11] |

| Objective Response Rate (ORR) | 31% | 23% | [11] |

| Disease Control Rate (DCR) | 73% | ~50% | [11] |

| Mean Days on Trial | 202 days | 117 days | [11] |

| Pathological Complete Response (pCR) | 2 patients | Rare | [3] |

Experimental Protocols

Preclinical In Vivo Studies (General Methodology)

-

Animal Models: Studies were conducted using mouse models of pancreatic cancer, likely including patient-derived xenografts (PDX) and genetically engineered mouse models (GEMMs) to recapitulate the human disease.[8][9]

-

Drug Administration: AMP-945 was administered orally.[9] Chemotherapy agents (FOLFIRINOX or gemcitabine/nab-paclitaxel) were administered systemically according to established protocols.[9][10]

-

Efficacy Assessment: Tumor growth was monitored by caliper measurements or imaging. Overall survival was a key endpoint.[9][10]

-

Biomarker Analysis: Tumors were harvested at the end of the study for histological and molecular analysis. Immunohistochemistry was used to assess markers of proliferation (Ki67) and apoptosis (cleaved Caspase-3).[8] Fibrosis was evaluated by staining for collagen and assessing its maturity.[8]

ACCENT Clinical Trial Protocol (Outline)

-

Patient Population: First-line patients with unresectable or metastatic pancreatic adenocarcinoma.[5]

-

Treatment Regimen: Patients receive AMP-945 orally once daily, followed by standard doses of gemcitabine and nab-paclitaxel.[5]

-

Pharmacokinetic Sampling: Blood samples for AMP-945 concentration measurement were collected at multiple time points during the initial cycle.[5]

-

Safety and Tolerability Assessment: Adverse events were monitored and graded according to standard criteria.[5]

-

Efficacy Evaluation: Tumor responses were assessed by imaging every 2 months according to RECIST v1.1.[5]

Conclusion

AMP-945 (narmafotinib) represents a promising therapeutic strategy for pancreatic cancer by targeting a key driver of the tumor's defense mechanisms, the FAK-mediated fibrotic stroma. Its mechanism of action, centered on "priming" the tumor microenvironment to enhance the efficacy of chemotherapy, is supported by a strong preclinical rationale and encouraging early clinical data. The ongoing ACCENT trial will further delineate the clinical benefit of this novel approach. For researchers and drug developers, the targeting of FAK and the broader tumor microenvironment offers a new paradigm for the treatment of this challenging disease.

References

- 1. Targeting Focal Adhesion Kinase Renders Pancreatic Cancers Responsive to Checkpoint Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Narmafotinib by Amplia Therapeutics for Pancreatic Cancer: Likelihood of Approval [pharmaceutical-technology.com]

- 3. Inhibition of FAK promotes pancreatic cancer immunotherapy by mediating CXCL10 secretion to enhance CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancernetwork.com [cancernetwork.com]

- 6. portlandpress.com [portlandpress.com]

- 7. Intravital imaging technology guides FAK-mediated priming in pancreatic cancer precision medicine according to Merlin status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Focal adhesion kinase priming in pancreatic cancer, altering biomechanics to improve chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FAK and paxillin, two potential targets in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 11. Activation of focal adhesion kinase enhances the adhesion and invasion of pancreatic cancer cells via extracellular signal-regulated kinase-1/2 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Focal Adhesion Kinase in Tumor Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tumor fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, is a critical hallmark of the tumor microenvironment (TME) that promotes tumor progression, metastasis, and therapy resistance. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a pivotal mediator in this process. This technical guide provides an in-depth exploration of the role of FAK in tumor fibrosis, detailing its signaling pathways, impact on cancer-associated fibroblasts (CAFs), and its function as a mechanosensor. We present a compilation of quantitative data on FAK inhibitors and their effects on fibrotic markers, alongside detailed experimental protocols for key assays used to investigate FAK's role in this pathology. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working to target FAK in the context of fibrotic cancers.

Introduction: FAK as a Central Node in Tumor Fibrosis

Focal Adhesion Kinase (FAK) is a key signaling molecule that integrates cues from the extracellular matrix (ECM) and growth factor receptors to regulate a multitude of cellular processes, including adhesion, migration, proliferation, and survival.[1] In the context of cancer, FAK is frequently overexpressed and activated in both tumor cells and stromal cells, where it plays a crucial role in driving tumor progression and metastasis.[2] One of the critical functions of FAK in the tumor microenvironment is its contribution to tumor fibrosis, a process that involves the excessive deposition of ECM proteins, leading to increased tissue stiffness and the creation of a pro-tumorigenic niche.[3]

This guide will delve into the multifaceted role of FAK in tumor fibrosis, with a particular focus on:

-

FAK Signaling Pathways: Elucidating the key upstream activators and downstream effectors of FAK in the context of fibrosis.

-

FAK in Cancer-Associated Fibroblasts (CAFs): Examining the role of FAK in the activation and function of CAFs, the primary cell type responsible for ECM production in tumors.

-

FAK and Mechanotransduction: Exploring how FAK acts as a mechanosensor, translating physical cues from the stiff tumor microenvironment into biochemical signals that promote fibrosis.

-

Therapeutic Targeting of FAK: Providing an overview of FAK inhibitors and their demonstrated anti-fibrotic effects.

FAK Signaling in the Fibrotic Tumor Microenvironment

FAK activation is a critical event in the initiation and progression of tumor fibrosis. This process is triggered by various stimuli, including integrin engagement with the ECM and signaling from growth factor receptors like TGF-β receptor.[4][5] Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), which serves as a docking site for Src family kinases.[6] The FAK-Src complex then phosphorylates a host of downstream substrates, initiating signaling cascades that drive fibrotic responses.

Upstream Activation of FAK

The primary activators of FAK in the context of tumor fibrosis include:

-

Integrin-ECM Interaction: The binding of integrins on the cell surface to ECM components like collagen and fibronectin leads to integrin clustering and the recruitment of FAK to focal adhesions, resulting in its activation.[1][7]

-

Growth Factors: Transforming Growth Factor-beta (TGF-β) is a potent inducer of fibrosis and a key activator of FAK signaling.[4][8] TGF-β can stimulate FAK synthesis and phosphorylation through both Smad-dependent and -independent pathways.[8][9]

-

Mechanical Stress: Increased tissue stiffness, a hallmark of fibrotic tumors, can directly activate FAK, creating a positive feedback loop that further promotes fibrosis.[10][11]

Downstream Signaling Cascades

Activated FAK orchestrates a complex network of downstream signaling pathways that collectively contribute to the fibrotic phenotype. Key downstream effectors include:

-

PI3K/Akt Pathway: The FAK-Src complex can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which promotes cell survival and proliferation of CAFs.[12]

-

MAPK/ERK Pathway: FAK can also activate the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell migration and the production of pro-fibrotic molecules.[7][13]

-

Rho GTPases: FAK regulates the activity of small GTPases such as RhoA, Rac1, and Cdc42, which are critical for cytoskeletal reorganization, stress fiber formation, and cell motility.[14]

-

YAP/TAZ: FAK plays a role in mechanotransduction by activating the transcriptional co-activators YAP and TAZ, which promote the expression of genes involved in fibrosis.[15]

Below is a diagram illustrating the core FAK signaling pathway in tumor fibrosis.

The Role of FAK in Cancer-Associated Fibroblasts (CAFs)

CAFs are a heterogeneous population of activated fibroblasts that represent a major component of the tumor stroma.[16] They are the primary producers of ECM components and play a critical role in creating the fibrotic TME. FAK signaling is essential for the activation, proliferation, and pro-tumorigenic functions of CAFs.[6][17]

Genetic or pharmacological inactivation of FAK in CAFs has been shown to:

-

Reduce Fibroblast Migration and Invasion: FAK is required for the migratory and invasive capacity of CAFs.[17]

-

Decrease ECM Deposition: FAK inhibition leads to a reduction in the expression and deposition of ECM proteins, such as collagen, by CAFs.[6][17]

-

Modify ECM Architecture: FAK activity in CAFs influences the organization of the ECM, affecting tumor cell invasion.[17]

-

Regulate Intercellular Communication: FAK signaling in CAFs can modulate their communication with tumor cells, for instance, through the secretion of exosomes containing microRNAs that promote cancer cell migration and metastasis.[16]

The activation of fibroblasts to a CAF phenotype is a key event in tumor fibrosis. This process is often characterized by the expression of specific markers, most notably alpha-smooth muscle actin (α-SMA).[18]

FAK as a Mechanosensor in the Stiff Tumor Microenvironment

Solid tumors are typically stiffer than the surrounding healthy tissue due to the dense deposition of ECM.[10] This increased matrix stiffness is not just a consequence of fibrosis but also a driver of it, and FAK is a key player in this mechanotransduction process.[10][19]

The process of FAK-mediated mechanotransduction can be summarized as follows:

-

Sensing Stiffness: Integrins on the cell surface sense the increased stiffness of the ECM.[20]

-

FAK Activation: This mechanical cue is transmitted to FAK, leading to its activation and autophosphorylation.[20]

-

Downstream Signaling: Activated FAK then triggers downstream signaling pathways, including the RhoA/ROCK pathway, which increases cytoskeletal tension and further promotes a pro-fibrotic phenotype.[19]

-

Positive Feedback Loop: This FAK-mediated response to stiffness can lead to further ECM deposition and cross-linking, creating a vicious cycle of fibrosis.[19]

The diagram below illustrates the role of FAK in mechanotransduction.

Quantitative Data on FAK Inhibition and Fibrosis

The development of small molecule inhibitors targeting FAK has provided valuable tools to probe its function and has shown therapeutic promise in preclinical models of fibrotic cancers.

IC50 Values of FAK Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several FAK inhibitors in various cancer cell lines.

| FAK Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |

| TAE226 | - | 5.5 | [21] |

| VS-4718 (PND-1186) | - | 1.5 | [11] |

| PF-573228 | - | 4.0 | [11] |

| VS-6062 (PF-00562271) | - | 1.5 | [11] |

| BI 853520 | - | - | [11] |

| GSK2256098 | - | 0.4 | [19] |

| PF-431396 | FAK/PYK2 | 2/11 | [11] |

| Compound 6a | FAK/EGFRT790M | 1.03/3.89 | [22] |

| Compound 6b | FAK/EGFRT790M | 3.05/7.13 | [22] |

| Compound 22 | FAK | 28.2 | [22] |

| Compound 19 | FAK | 19.1 | [22] |

| Compound 7 | FAK | 0.07 | [1] |

Effects of FAK Inhibition on Fibrotic Markers

Pharmacological inhibition of FAK has been demonstrated to reduce the expression of key markers of fibrosis.

| Treatment | Model | Marker | Effect | Reference |

| FAK siRNA | MYCN amplified SK-N-BE(2) cells | Invasion | Decreased to 21% of control | [12] |

| PF-573,228 | MYCN amplified SK-N-BE(2) cells | Invasion & Migration | Significant decrease at lower concentrations compared to non-amplified cells | [12] |

| Y15 | Papillary thyroid cell lines | Gene Expression | >2-fold change in 74-380 genes | [23] |

| FAK inhibitor | Human Corneal Fibroblasts (2D) | α-SMA protein | Significant decrease with TGF-β1 + FAKi vs TGF-β1 alone | [22] |

| FAK inhibitor | Human Corneal Fibroblasts (3D) | α-SMA protein | Significant decrease with TGF-β1 + FAKi vs TGF-β1 alone | [22] |

| FAK inhibitor (VS-4718) | PDAC mouse model | Collagen deposition | Decreased | [3] |

| FAK inhibitor (VS-4718) | PDAC mouse model | FAPα+ and α-SMA+ fibroblasts | Reduced numbers | [3] |

| TAE226 | Bleomycin-induced lung fibrosis model | Collagen content | Reduced | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of FAK in tumor fibrosis.

FAK Kinase Activity Assay

This assay measures the enzymatic activity of FAK and is used to screen for FAK inhibitors.

Principle: The assay quantifies the transfer of a phosphate (B84403) group from ATP to a specific substrate by FAK. The activity is determined by measuring the amount of ADP produced using a luciferase/luciferin-based system.[16][24]

Materials:

-

Recombinant FAK enzyme

-

FAK substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[24]

-

Test compounds (FAK inhibitors)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the FAK inhibitor in DMSO.

-

Create a series of dilutions of the inhibitor in kinase buffer. The final DMSO concentration should be kept below 1%.

-

Prepare a working solution of the FAK enzyme in kinase buffer.

-

Prepare a substrate/ATP mixture in kinase buffer.

-

-

Assay Plate Setup:

-

Add the diluted inhibitor solutions or DMSO (for controls) to the wells of the assay plate.

-

Add the FAK enzyme working solution to all wells except the "no enzyme" control.

-

Add kinase buffer to the "no enzyme" wells.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

-

Kinase Reaction:

-

Initiate the reaction by adding the substrate/ATP mixture to all wells.

-

Incubate at 30°C for 45-60 minutes.[16]

-

-

Signal Detection (using ADP-Glo™):

-

Add ADP-Glo™ Reagent to all wells to deplete unused ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by plotting percent inhibition against inhibitor concentration.

-

Western Blot for Phosphorylated FAK (p-FAK Y397)

This protocol is used to determine the activation state of FAK by measuring its autophosphorylation at Y397.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for p-FAK (Y397) and total FAK.

Materials:

-

Cell culture and treatment reagents

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-p-FAK (Y397) and anti-total FAK

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with FAK inhibitors or other stimuli as required.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with cold PBS and lyse in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and mix with Laemmli buffer.

-

Denature samples by boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-p-FAK Y397) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Image the blot using a chemiluminescence detection system.

-

-

Stripping and Re-probing:

-

The membrane can be stripped and re-probed with an antibody for total FAK and a loading control (e.g., β-actin or GAPDH) for normalization.

-

-

Densitometry Analysis:

-

Quantify band intensities using software like ImageJ. Normalize the p-FAK signal to total FAK and/or the loading control.[11]

-

In Vitro Scratch (Wound Healing) Assay

This assay is used to assess the effect of FAK inhibition on the migration of fibroblasts.

Principle: A "wound" is created in a confluent monolayer of cells, and the rate of cell migration to close the wound is monitored over time.[25][26]

Materials:

-

Fibroblast cell line

-

6-well or 12-well culture plates

-

Sterile 200 µL pipette tip or a specialized wound-making tool

-

Culture medium (with or without serum, depending on the experimental design)

-

FAK inhibitor

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed fibroblasts into the culture plates at a density that will result in a confluent monolayer within 24-48 hours.[25]

-

-

Creating the Wound:

-

Once the cells are confluent, use a sterile pipette tip to make a straight scratch across the center of the monolayer.[25]

-

Wash the wells with PBS to remove detached cells.

-

-

Treatment:

-

Add fresh medium containing the FAK inhibitor or vehicle control (DMSO).

-

-

Imaging:

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., every 4-8 hours) until the wound is closed in the control group.[10]

-

-

Data Analysis:

-

Measure the width or area of the scratch at each time point using software like ImageJ.

-

Calculate the percentage of wound closure over time. Compare the migration rates between the treated and control groups.

-

Immunofluorescence Staining for α-SMA and Collagen

This protocol is used to visualize and quantify the expression of key fibrotic markers in tumor tissue.

Principle: Formalin-fixed, paraffin-embedded tissue sections are stained with fluorescently labeled antibodies against α-SMA and collagen to visualize their expression and localization.

Materials:

-

FFPE tumor tissue sections on slides

-

Xylene and graded alcohols for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 10% normal goat serum in PBS)

-

Primary antibodies: anti-α-SMA and anti-collagen I

-

Fluorescently-conjugated secondary antibodies

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene, followed by a series of graded alcohols and finally water.

-

-

Antigen Retrieval:

-

Heat the slides in antigen retrieval buffer to unmask the epitopes.

-

-

Permeabilization and Blocking:

-

Permeabilize the tissue sections with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

-

Antibody Incubation:

-

Incubate the sections with the primary antibodies (anti-α-SMA and anti-collagen) overnight at 4°C.

-

Wash with PBS and incubate with the appropriate fluorescently-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash with PBS and counterstain the nuclei with DAPI or Hoechst.

-

Mount the slides with mounting medium.

-

-

Imaging and Quantification:

-

Visualize the staining using a fluorescence microscope.

-

Quantify the fluorescence intensity or the stained area using image analysis software.

-

Quantification of Tumor Fibrosis using Masson's Trichrome Staining

This histological staining method is used to visualize and quantify collagen deposition in tumor tissue.

Principle: Masson's trichrome stain differentially stains collagen (blue/green), muscle and cytoplasm (red), and nuclei (dark brown/black), allowing for the quantification of the fibrotic area.[27][28]

Materials:

-

FFPE tumor tissue sections on slides

-

Reagents for Masson's Trichrome staining (Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, phosphomolybdic-phosphotungstic acid, aniline (B41778) blue)

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ with the color deconvolution plugin)

Procedure:

-

Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform the Masson's trichrome staining protocol according to standard procedures.[28]

-

-

Image Acquisition:

-

Acquire high-resolution images of the stained tissue sections.

-

-

Image Analysis:

-

Use image analysis software to quantify the area of collagen deposition.

-

The color deconvolution plugin in ImageJ can be used to separate the blue/green stain from the other colors.[16]

-

Calculate the percentage of the total tissue area that is stained for collagen.

-

Conclusion and Future Directions

Focal Adhesion Kinase is undeniably a central player in the complex process of tumor fibrosis. Its roles in activating CAFs, mediating mechanotransduction, and driving pro-fibrotic signaling pathways make it a highly attractive therapeutic target. The development of potent and selective FAK inhibitors has opened up new avenues for anti-cancer therapies that not only target the tumor cells directly but also modulate the tumor microenvironment to overcome therapy resistance.

Future research in this field will likely focus on:

-

Combination Therapies: Investigating the synergistic effects of FAK inhibitors with other anti-cancer agents, such as chemotherapy, targeted therapies, and immunotherapy.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to FAK-targeted therapies.

-

Understanding FAK's Scaffolding Functions: Further elucidating the kinase-independent scaffolding functions of FAK in fibrosis and developing inhibitors that target these functions.

-

Clinical Translation: Advancing the most promising FAK inhibitors through clinical trials to evaluate their safety and efficacy in patients with fibrotic cancers.

By continuing to unravel the intricate mechanisms by which FAK governs tumor fibrosis, the scientific community is poised to develop novel and effective therapeutic strategies to combat this challenging aspect of cancer.

References

- 1. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]

- 2. medium.com [medium.com]

- 3. scientificarchives.com [scientificarchives.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol to detect smooth muscle actin-alpha and measure oxidative damage in neonatal mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. imrpress.com [imrpress.com]

- 7. Focal Adhesion Kinase Stabilizes the Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. graphviz.org [graphviz.org]

- 10. Quantification and Statistical Analysis Methods for Vessel Wall Components from Stained Images with Masson's Trichrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. sketchviz.com [sketchviz.com]

- 15. researchgate.net [researchgate.net]

- 16. researchhub.com [researchhub.com]

- 17. Phalloidin staining protocol | Abcam [abcam.com]

- 18. Focal adhesion kinase stabilizes the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

- 20. researchgate.net [researchgate.net]

- 21. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Histochemical quantification of collagen content in articular cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

AMP-945: Reshaping the Tumor Microenvironment in Pancreatic Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AMP-945 (narmafotinib) is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase frequently overexpressed in solid tumors, including pancreatic ductal adenocarcinoma (PDAC). Emerging preclinical and clinical data highlight the potential of AMP-945 to modulate the tumor microenvironment (TME), thereby sensitizing notoriously chemoresistant pancreatic tumors to standard-of-care therapies. This document provides a comprehensive technical overview of the mechanism of action of AMP-945, focusing on its effects on the TME, supported by quantitative data from key preclinical studies and detailed experimental protocols.

Introduction: The Challenge of the Pancreatic Tumor Microenvironment

Pancreatic ductal adenocarcinoma is characterized by a dense, fibrotic stroma that constitutes a significant barrier to therapeutic efficacy. This complex TME, rich in cancer-associated fibroblasts (CAFs), extracellular matrix (ECM) components like collagen, and immunosuppressive cells, creates a high-pressure, hypoxic environment that limits drug perfusion and promotes tumor progression and metastasis. FAK is a critical signaling node within this environment, integrating signals from integrins and growth factor receptors to regulate cell survival, proliferation, migration, and fibrosis.[1]

Mechanism of Action: AMP-945 as a FAK Inhibitor

AMP-945 targets the ATP-binding pocket of FAK, inhibiting its kinase activity. This leads to a cascade of downstream effects within both the cancer cells and the surrounding stroma, ultimately disrupting the pro-tumorigenic TME.

Impact on Stromal Fibrosis

Preclinical studies have demonstrated that AMP-945 significantly reduces the stiffness and density of the connective tissue surrounding pancreatic tumors.[2] By inhibiting FAK in CAFs, AMP-945 disrupts collagen deposition and remodeling, leading to a "softer" TME that is more permissive to chemotherapy penetration.[2]

Sensitization to Chemotherapy

By alleviating the physical barrier of the dense stroma, AMP-945 "primes" the tumor for subsequent treatment with cytotoxic agents. Preclinical models have shown that a pulsed-dosing regimen of AMP-945 prior to standard-of-care chemotherapy, such as gemcitabine (B846) and nab-paclitaxel or FOLFIRINOX, leads to enhanced anti-tumor efficacy.[1][3]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from preclinical and clinical investigations of AMP-945.

Table 1: Preclinical Efficacy of AMP-945 in a Pancreatic Cancer Mouse Model

| Parameter | Treatment Group | Result | Fold Change vs. Control | Reference |

| Tumor Growth | AMP-945 + FOLFIRINOX | Increased survival by ~35% | - | [1][3] |

| Apoptosis (Cleaved Caspase-3) | AMP-945 + FOLFIRINOX | Significant increase | - | [1][3] |

| FAK Inhibition (pY397-FAK) | AMP-945 + FOLFIRINOX | Reduction in levels | - | [1] |

Table 2: Interim Clinical Data from the ACCENT Trial (Phase Ib/IIa)

| Parameter | Treatment Group | Result | Reference |

| Objective Response Rate (ORR) | Narmafotinib (400 mg) + Gemcitabine/Nab-paclitaxel | 6 confirmed Partial Responses (in 400mg and 200mg cohorts) | [4] |

| Dose-Limiting Toxicity (DLT) | Narmafotinib (400 mg) + Gemcitabine/Nab-paclitaxel | 1 event (uncontrolled grade 3 nausea) | [4] |

Experimental Protocols

Animal Models

-

Patient-Derived Xenograft (PDX) Models: Preclinical efficacy studies of AMP-945 in combination with FOLFIRINOX were conducted using PDX models of pancreatic cancer in NOGIL2 mice.[1][3] TKCC10lo patient-derived cells were implanted either subcutaneously or orthotopically.[1][3] Genetically engineered mouse models (GEMMs) of pancreatic cancer, such as the KPC model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre), are also commonly used to study the pancreatic TME.[5][6]

Dosing Regimen

-

Pulsed Dosing in Preclinical Models: In the PDX mouse model study, AMP-945 was administered at 10 mg/kg twice daily (b.i.d.) for four days prior to the administration of FOLFIRINOX.[1][3] The chemotherapy regimen consisted of oxaliplatin (B1677828) (5 mg/kg) and irinotecan (B1672180) (25 mg/kg) on day 8, followed by leucovorin calcium (100 mg/kg) and fluorouracil (25 mg/kg) on day 9, with the cycle repeating every 12 days.[1][3]

Analysis of the Tumor Microenvironment

-

Collagen Deposition and Fibrosis: In vitro assays to assess collagen deposition by fibroblasts can be performed by culturing cells in a crowded pseudo-3D environment using Ficoll to accelerate collagen deposition.[7] Quantification can be achieved using techniques like Sirius Red staining.[7]

-

Immunohistochemistry (IHC) for Proliferation and Apoptosis:

-

Ki-67 Staining (Proliferation): Formalin-fixed, paraffin-embedded tumor sections are subjected to heat-induced epitope retrieval. Sections are then incubated with a primary antibody against Ki-67 (e.g., rabbit monoclonal antibody clone SP6).[8] Detection is achieved using a suitable secondary antibody and chromogen system.[8] The Ki-67 index is determined by the percentage of positively stained nuclei.[8]

-

Cleaved Caspase-3 Staining (Apoptosis): A similar IHC protocol is followed using a primary antibody specific for cleaved caspase-3 (e.g., rabbit polyclonal antibody).[8][9] The presence of brown staining in the cytoplasm indicates apoptotic cells.[10]

-

Signaling Pathways and Experimental Workflows

FAK Signaling Pathway in the Tumor Microenvironment

Caption: FAK signaling cascade in the tumor microenvironment.

Experimental Workflow for Preclinical Evaluation of AMP-945

Caption: Preclinical evaluation workflow for AMP-945.

Conclusion and Future Directions

AMP-945 represents a promising therapeutic strategy for pancreatic cancer by targeting the tumor microenvironment to overcome chemoresistance. The preclinical data strongly support the "priming" hypothesis, and early clinical data from the ACCENT trial are encouraging. Future research should focus on elucidating the impact of AMP-945 on the immune components of the TME and exploring its potential in combination with immunotherapies. Further investigation into biomarkers that predict response to FAK inhibition will be crucial for patient stratification and the successful clinical development of AMP-945.

References

- 1. researchgate.net [researchgate.net]

- 2. biocare.net [biocare.net]

- 3. researchgate.net [researchgate.net]

- 4. Potentiation of Collagen Deposition by the Combination of Substance P with Transforming Growth Factor Beta in Rat Skin Fibroblasts [mdpi.com]

- 5. med.upenn.edu [med.upenn.edu]

- 6. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Collagen Biomarkers Quantify Fibroblast Activity In Vitro and Predict Survival in Patients with Pancreatic Ductal Adenocarcinoma | MDPI [mdpi.com]

- 8. Evaluation of cleaved caspase-3 and Ki-67 index on diagnostic biopsy in response to neoadjuvant chemotherapy in the context of post-treatment tumour ypT stage, ypN stage, grade, and molecular subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cancer Histology Core [pathbio.med.upenn.edu]

- 10. researchgate.net [researchgate.net]

Preclinical Profile of AMP-945: A Novel FAK Inhibitor for Fibrotic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited therapeutic options. Key among the cellular mediators of fibrosis is the myofibroblast, whose activation and persistence are driven by complex signaling networks. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical regulator of pro-fibrotic signaling pathways, making it a compelling target for therapeutic intervention. AMP-945 is a highly selective, orally bioavailable small molecule inhibitor of FAK. This document provides a comprehensive overview of the preclinical research on AMP-945, summarizing its mechanism of action, efficacy in animal models of fibrotic disease, and the experimental methodologies employed in these pivotal studies.

Introduction: The Role of FAK in Fibrosis

Focal Adhesion Kinase is a central signaling protein that integrates signals from the extracellular matrix (ECM) through integrins and from growth factor receptors.[1] Its activation triggers a cascade of downstream signaling events that are fundamental to the pathogenesis of fibrosis. These include:

-

Myofibroblast Activation and Differentiation: FAK is a key mediator of the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts, a hallmark of fibrotic tissue.[2]

-

Cell Migration and Invasion: By regulating the turnover of focal adhesions, FAK is essential for the migration of fibroblasts and other pro-fibrotic cells to sites of injury.[2]

-

ECM Deposition: FAK signaling promotes the expression of key ECM components, such as collagen, contributing to the progressive nature of tissue scarring.

-

Crosstalk with Pro-fibrotic Growth Factors: FAK is a downstream effector of potent pro-fibrotic cytokines like Transforming Growth Factor-beta (TGF-β), amplifying their signaling and biological effects.

Given its multifaceted role in driving the fibrotic process, the inhibition of FAK presents a promising therapeutic strategy to attenuate and potentially reverse tissue fibrosis.

AMP-945: A Selective FAK Inhibitor

AMP-945 is a potent and selective inhibitor of FAK. Preclinical studies have demonstrated its ability to engage and inhibit FAK both in vitro and in vivo.[3] A Phase 1 clinical trial in healthy volunteers has shown that AMP-945 has an excellent safety and tolerability profile at doses that result in measurable suppression of its intended target.[4] The oral bioavailability of AMP-945 has been confirmed in preclinical animal models.[3]

Preclinical Efficacy in a Model of Idiopathic Pulmonary Fibrosis (IPF)

The primary preclinical evidence for the anti-fibrotic efficacy of AMP-945 comes from the industry-standard bleomycin-induced mouse model of idiopathic pulmonary fibrosis (IPF).[5]

Data Presentation: Efficacy of AMP-945 in the Bleomycin-Induced Mouse Model of IPF

In a head-to-head comparison, AMP-945 demonstrated comparable efficacy to the approved IPF therapy Ofev® (nintedanib) in reducing lung fibrosis.[5] The addition of AMP-945 to Ofev® did not result in a further reduction in fibrosis, suggesting that both agents achieved a maximal therapeutic effect in this model.[5]

| Treatment Group | N | Mean Ashcroft Score (± SEM) | Statistical Significance (vs. Vehicle) |

| Sham + Vehicle | 12 | ~0.5 (estimated) | N/A |

| Bleomycin (B88199) + Vehicle | 12 | ~5.0 (estimated) | N/A |

| Bleomycin + AMP-945 | 12 | ~2.5 (estimated) | p < 0.0001 |

| Bleomycin + Ofev® | 12 | ~2.5 (estimated) | p < 0.05 |

| Bleomycin + AMP-945 + Ofev® | 12 | ~2.5 (estimated) | Not reported |

Note: The exact mean Ashcroft scores and SEM values have not been publicly disclosed by Amplia Therapeutics. The values presented are estimations based on graphical representations mentioned in press releases. The statistical significance values are as reported.[5]

Experimental Protocols: Bleomycin-Induced Lung Fibrosis Model

The following provides a detailed methodology for the key preclinical efficacy study.

3.2.1. Animal Model

-

Species: Mouse

-

Strain, Age, and Sex: Not specified in the available literature. Standard practice often involves C57BL/6 mice, 8-12 weeks of age.

-

Housing and Acclimation: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for a period of acclimatization before the study begins.

3.2.2. Induction of Pulmonary Fibrosis

-

Inducing Agent: Bleomycin sulfate

-

Administration: A single dose of bleomycin is administered to the lungs. Common methods include intratracheal or oropharyngeal instillation.[4]

-

Dose: The specific dose of bleomycin used in the AMP-945 study was not disclosed.

3.2.3. Treatment Regimen

-

Study Design: This was a therapeutic intervention study, designed to more closely mimic the clinical setting where treatment is initiated after fibrosis is established.[5]

-

Treatment Initiation: Daily oral dosing with AMP-945, Ofev®, or vehicle control commenced 7 days after bleomycin administration.[5]

-

Treatment Duration: Dosing continued for 14 consecutive days.[5]

-

Drug Formulation and Dosing:

-

AMP-945: Administered orally. The specific dose and vehicle were not specified.

-

Ofev® (nintedanib): Administered orally. The specific dose and vehicle were not specified.

-

Vehicle Control: An inactive drug delivery vehicle was administered orally.[5]

-

3.2.4. Efficacy Assessment

-

Primary Endpoint: Quantification of lung fibrosis using the Ashcroft scoring system.[5]

-

Histology:

-

At the end of the treatment period, animals are euthanized, and the lungs are harvested.

-

Lungs are fixed (e.g., with 10% neutral buffered formalin), processed, and embedded in paraffin.

-

Sections are cut and stained with Masson's trichrome to visualize collagen deposition (a marker of fibrosis).

-

-

Ashcroft Scoring:

-

A pathologist, blinded to the treatment groups, examines the stained lung sections under a microscope.

-

The severity of fibrosis is graded on a scale of 0 (normal lung) to 8 (total fibrous obliteration of the field).

-

Multiple fields of view are scored for each lung to obtain an average score.

-

-

Statistical Analysis: Data are typically analyzed using an analysis of variance (ANOVA) followed by a post-hoc test for multiple comparisons to determine statistical significance between treatment groups.

Preclinical Evidence in Other Fibrotic Indications

While the most detailed preclinical data for AMP-945 is in the context of IPF, its mechanism of action suggests potential utility in other fibrotic conditions.

-

Pancreatic Cancer: The dense fibrotic stroma surrounding pancreatic tumors is a major barrier to the efficacy of chemotherapy. Preclinical studies in mouse models of pancreatic cancer have shown that AMP-945 has potent anti-fibrotic activity, inhibiting collagen deposition and cross-linking within the tumor microenvironment.[6] This activity is hypothesized to "normalize" the tumor microenvironment, making cancer cells more accessible and susceptible to cytotoxic agents.

-

Liver and Kidney Fibrosis: While specific preclinical studies with AMP-945 in models of liver and kidney fibrosis have not been publicly reported, the central role of FAK in the pathogenesis of fibrosis in these organs makes it a rational target for investigation.[7]

Signaling Pathways and Experimental Workflows

AMP-945 Mechanism of Action in Fibrosis

The following diagram illustrates the proposed signaling pathway through which FAK inhibition by AMP-945 exerts its anti-fibrotic effects.

Caption: AMP-945 inhibits FAK, a key node in pro-fibrotic signaling pathways.

Experimental Workflow for Preclinical Efficacy Testing

The following diagram outlines the typical workflow for evaluating the efficacy of an anti-fibrotic agent in the bleomycin-induced mouse model.

Caption: Workflow of the bleomycin-induced lung fibrosis model for AMP-945 evaluation.

Conclusion

The preclinical data available for AMP-945 strongly support its development as a novel therapeutic for fibrotic diseases. Its demonstrated efficacy, comparable to an approved standard-of-care therapy in a robust animal model of IPF, is highly encouraging. The mechanism of action, targeting the central pro-fibrotic signaling node FAK, provides a strong scientific rationale for its potential benefit in a range of fibrotic conditions, including the desmoplastic stroma of solid tumors. Further preclinical studies in other models of fibrosis and the ongoing clinical development will be critical in defining the full therapeutic potential of AMP-945.

References

- 1. Amplia Investor Presentation - February 2022 - Amplia Therapeutics Limited (ASX:ATX) - Listcorp. [listcorp.com]

- 2. Amplia’s promising cancer and fibrosis drug enters clinical trials - News [reachmarkets.com.au]

- 3. announcements.asx.com.au [announcements.asx.com.au]

- 4. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 5. AMP945 Shows Efficacy in Model of Lung Fibrosis - Amplia Therapeutics Limited (ASX:ATX) - Listcorp. [listcorp.com]

- 6. Additional Confirmed Response Reported-Investor Presentation - Amplia Therapeutics Limited (ASX:ATX) - Listcorp. [listcorp.com]

- 7. Amplia Therapeutics phase 1 results support development of AMP945 in cancer and fibrosis [smallcaps.com.au]

Narmafotinib: A Technical Guide to its Preclinical and Clinical Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narmafotinib (formerly AMP945) is a potent and selective, orally bioavailable small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK, a non-receptor tyrosine kinase, is a critical signaling node in cancer cells, integrating signals from integrins and growth factor receptors to regulate cell survival, proliferation, migration, and chemoresistance.[1][2] Overexpressed in various malignancies, including pancreatic cancer, FAK is a compelling therapeutic target.[1][2] This technical guide provides a comprehensive overview of the pharmacology of narmafotinib, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action: Inhibition of the FAK Signaling Pathway

Narmafotinib exerts its therapeutic effects by targeting the kinase activity of FAK.[3] FAK signaling is initiated by its autophosphorylation at tyrosine 397 (Y397) upon integrin-mediated cell adhesion to the extracellular matrix or stimulation by growth factors. This phosphorylation event creates a high-affinity binding site for Src family kinases, leading to the formation of an active FAK/Src signaling complex. This complex, in turn, phosphorylates a multitude of downstream substrates, activating key oncogenic pathways such as the PI3K/AKT and MAPK/ERK cascades, which are crucial for cell survival, proliferation, and motility. By inhibiting FAK's kinase activity, narmafotinib blocks these downstream signaling events, thereby impeding tumor growth, survival, and metastasis.

Preclinical Pharmacology

In Vitro Potency and Selectivity

Narmafotinib has demonstrated high potency as a FAK inhibitor in biochemical and cellular assays.

| Parameter | Value | Cell Line | Comments |

| Kd | 0.21 nM | - | Enzyme inhibitory activity.[3] |

| IC50 | 7 nM | MDA-MB-231 | Inhibition of autophosphorylation of 397Y-FAK.[3] |

| Cellular Toxicity IC50 | 2.7 µM | MDA-MB-231 | General cellular toxicity.[3] |

In Vivo Efficacy in Xenograft Models

Preclinical studies in animal models have shown the anti-tumor activity of narmafotinib, particularly in combination with other anti-cancer agents.

-

MDA-MB-231 Xenograft Model: In a mouse xenograft model using the triple-negative breast cancer cell line MDA-MB-231, narmafotinib (80 mg/kg, p.o., daily for 28 days) in combination with bevacizumab resulted in significant tumor growth inhibition (88% TGI).[3] This combination prevented tumor progression and enhanced the durability of the response.[3]

-

Pancreatic Cancer Models: Preclinical studies have also demonstrated that the addition of narmafotinib to the FOLFIRINOX chemotherapy regimen improves survival in animal models of pancreatic cancer compared to FOLFIRINOX alone.[4][5]

Clinical Pharmacology

Narmafotinib is currently being evaluated in clinical trials for the treatment of advanced pancreatic cancer.

Clinical Trials

-

ACCENT Trial (NCT05355298): A Phase 1b/2a, open-label study investigating the pharmacokinetics, safety, and efficacy of narmafotinib in combination with gemcitabine (B846) and nab-paclitaxel as a first-line therapy for patients with advanced pancreatic cancer.[1][6][7]

-

NCT07026279: A Phase 1b/2a, open-label study assessing the safety, efficacy, and pharmacokinetics of narmafotinib in combination with modified FOLFIRINOX in patients with metastatic pancreatic cancer.[4][8][9]

Pharmacokinetics

A Phase 1 study in healthy volunteers showed that narmafotinib was safe and well-tolerated, with pharmacokinetics consistent with once-a-day dosing.[1][6] In the ACCENT trial, the pharmacokinetics of narmafotinib were found to be dose-proportional across the tested dose range, and the co-administered chemotherapy regimen did not impact its PK.[1][6] Detailed pharmacokinetic parameters from these studies are not yet publicly available in their entirety.

Clinical Efficacy (ACCENT Trial - Interim Analysis)

Preliminary analysis from the Phase 1b portion of the ACCENT trial (14 patients) has shown promising signs of efficacy.[1][6]

| Dose Cohort | Number of Patients with Confirmed Partial Responses (PRs) |

| 200 mg | 2 |

| 400 mg | 4 |

Nine out of 14 patients remained on the trial for 5 months or more.[1][6] More recent data from the ongoing trial reported an objective response rate of 31% and a median progression-free survival of 7.6 months.[2] Notably, one patient in the trial achieved a pathological complete response, a rare outcome in advanced pancreatic cancer.[7]

Safety and Tolerability (ACCENT Trial - Interim Analysis)

Narmafotinib has been generally safe and well-tolerated in combination with chemotherapy.[1][6]

-

Dose-Limiting Toxicity (DLT): A single DLT of uncontrolled grade 3 nausea was reported in the 400 mg cohort.[1][6]

-

Common Adverse Events: Fatigue (grade 3 or below) was reported in more than one participant.[1][6]

Experimental Protocols

FAK Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro kinase activity of FAK and the inhibitory potential of compounds like narmafotinib.

Methodology:

-

Reagent Preparation: Prepare solutions of purified FAK enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and serial dilutions of narmafotinib in a kinase assay buffer.

-

Plate Setup: Add the diluted narmafotinib solutions and control solutions to the wells of a microplate.

-

Enzyme Addition: Add the FAK enzyme to the wells and incubate to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at a controlled temperature to allow for phosphorylation.

-

Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity-based).

-

Data Analysis: Calculate the percentage of FAK activity inhibition for each narmafotinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (General Protocol)

This protocol outlines a general method for assessing the effect of narmafotinib on the viability of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of narmafotinib and a vehicle control for a specified duration (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP quantification) to each well and incubate according to the manufacturer's instructions.

-

Signal Measurement: Measure the signal (absorbance or fluorescence) using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate the percentage of cell viability. Determine the IC50 value from the dose-response curve.

In Vivo Xenograft Study (General Protocol)

This protocol provides a general framework for evaluating the anti-tumor efficacy of narmafotinib in a mouse xenograft model.

References

- 1. researchgate.net [researchgate.net]

- 2. Amplia Therapeutics Releases New Topline Data from ACCENT Narmafotinib Pancreatic Cancer Trial [smallcaps.com.au]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Amplia begins dosing in new pancreatic cancer trial combining FAK inhibitor with chemotherapy - Biotech [biotechdispatch.com.au]

- 5. announcements.asx.com.au [announcements.asx.com.au]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. rarecancers.org.au [rarecancers.org.au]

In-depth Technical Guide: AMP-945's Impact on Cancer Cell Invasion and Metastasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMP-945, also known as Trodusquemine or MSI-1436, is a novel investigational drug that has demonstrated significant potential in preclinical and early clinical studies for the treatment of metastatic cancers, particularly pancreatic and HER2-positive breast cancer. This technical guide provides a comprehensive overview of the core mechanisms by which AMP-945 inhibits cancer cell invasion and metastasis. Through its dual action as a potent, selective, and allosteric inhibitor of both Focal Adhesion Kinase (FAK) and Protein Tyrosine Phosphatase 1B (PTP1B), AMP-945 disrupts key signaling pathways essential for tumor progression. This document details the quantitative effects of AMP-945 on cancer cell behavior, outlines the experimental protocols used to generate these findings, and visualizes the underlying molecular pathways.

Core Mechanisms of Action

AMP-945's anti-metastatic properties stem from its ability to target two distinct and critical nodes in cancer cell signaling:

-

Focal Adhesion Kinase (FAK) Inhibition in Pancreatic Cancer: In the context of pancreatic ductal adenocarcinoma (PDAC), a disease characterized by a dense, fibrotic stroma that promotes tumor growth and chemoresistance, AMP-945 acts as a FAK inhibitor.[1][2] By inhibiting FAK, AMP-945 reduces the stiffness and density of the fibrous tissue surrounding cancer cells.[1][2] This "priming" of the tumor microenvironment makes cancer cells more susceptible to chemotherapy and reduces their ability to spread.[1][2]

-

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition in HER2-Positive Breast Cancer: In HER2-positive breast cancer, where PTP1B is often overexpressed, AMP-945 functions as a non-competitive, allosteric inhibitor of PTP1B.[3][4][5] PTP1B is a positive regulator of HER2 signaling, and its inhibition by AMP-945 attenuates this oncogenic pathway, leading to reduced tumor growth and the prevention of metastasis.[3][6]

Quantitative Data on the Inhibition of Invasion and Metastasis

The following tables summarize the key quantitative findings from preclinical and clinical studies on the efficacy of AMP-945 in inhibiting cancer cell invasion and metastasis.

Table 1: Preclinical In Vivo Efficacy of AMP-945 in Pancreatic Cancer Models

| Model Type | Treatment Regimen | Key Findings | Reference |

| Subcutaneous Patient-Derived Xenograft (PDX) | AMP-945 (10 mg/kg, b.i.d.) + FOLFIRINOX | ~35% increase in survival compared to FOLFIRINOX alone. | |

| Orthotopic Patient-Derived Xenograft (PDX) | AMP-945 (10 mg/kg, b.i.d.) + FOLFIRINOX | ~30% increase in median survival compared to FOLFIRINOX alone. | |

| Pancreatic Cancer Mouse Model | AMP-945 + gemcitabine (B846)/Abraxane® | Significant increase in cleaved Caspase-3 (marker of cell death) and significant decrease in Ki67 (marker of proliferation). |

Table 2: Preclinical In Vivo Efficacy of Trodusquemine (AMP-945) in HER2-Positive Breast Cancer Models

| Model Type | Treatment Regimen | Key Findings | Reference |

| NDL2 Mouse Model | Trodusquemine (MSI-1436) | Abrogation of metastasis to the lung. | [3] |

| Xenograft and NDL2 Transgenic Models | Trodusquemine (5 mg/kg i.p. every 3rd day) | Significantly reduced tumor growth and prevented metastasis. |

Table 3: Early Clinical Data from the ACCENT Trial (AMP-945 in Pancreatic Cancer)

| Clinical Trial Phase | Treatment Regimen | Key Findings | Reference |

| Phase 1b/2a (Interim Analysis) | Narmafotinib (AMP-945) + gemcitabine and nab-paclitaxel | Confirmed Objective Response Rate (ORR) of 35% (compared to 23% for chemotherapy alone in a benchmark trial). |

Signaling Pathways Modulated by AMP-945

The anti-metastatic effects of AMP-945 are a direct result of its modulation of specific intracellular signaling pathways.

FAK Signaling Pathway in Pancreatic Cancer

AMP-945, by inhibiting FAK, disrupts the signaling cascade that promotes the fibrotic tumor microenvironment and cancer cell survival. This leads to decreased stiffness of the extracellular matrix, which in turn stalls cancer cells and makes them more vulnerable to chemotherapy.

Figure 1: AMP-945 inhibits FAK signaling in pancreatic cancer.

PTP1B Signaling Pathway in HER2-Positive Breast Cancer

In HER2-positive breast cancer, Trodusquemine (AMP-945) allosterically inhibits PTP1B, thereby preventing the dephosphorylation of key signaling molecules that drive tumor growth and metastasis. This leads to a dampening of the entire HER2 oncogenic signaling cascade.

Figure 2: Trodusquemine (AMP-945) inhibits PTP1B signaling.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the impact of AMP-945 on cancer cell invasion and metastasis.

In Vivo Patient-Derived Xenograft (PDX) Models of Pancreatic Cancer

-

Objective: To assess the in vivo efficacy of AMP-945 in combination with standard-of-care chemotherapy in a clinically relevant tumor model.

-

Cell Lines: Patient-derived pancreatic cancer cells (e.g., TKCC10lo).

-

Animal Model: Immunocompromised mice (e.g., NOGIL2).

-

Tumor Implantation:

-

Subcutaneous Model: Tumor cells are injected subcutaneously into the flank of the mice.

-

Orthotopic Model: Tumor cells are surgically implanted into the pancreas of the mice.

-

-

Treatment Regimen:

-

Once tumors are palpable, mice are randomized into treatment groups.

-

AMP-945 Administration: 10 mg/kg administered twice daily (b.i.d.) for a specified "priming" period (e.g., four days).

-

Chemotherapy Administration: Standard FOLFIRINOX regimen (oxaliplatin, irinotecan, leucovorin, fluorouracil) or gemcitabine/nab-paclitaxel administered on a cyclical schedule (e.g., 12-day cycle).

-

-

Endpoint Analysis:

-

Survival: Monitored daily, and survival curves are generated.

-

Tumor Burden: Tumor volume is measured regularly. At the experimental endpoint, tumors are harvested, weighed, and analyzed.

-

Immunohistochemistry: Tumors are analyzed for markers of on-target FAK inhibition (e.g., reduction in pY397 FAK levels) and apoptosis (e.g., cleaved caspase-3).

-

In Vivo Metastasis Models of HER2-Positive Breast Cancer

-

Objective: To evaluate the effect of Trodusquemine (AMP-945) on the formation of distant metastases.

-

Animal Model:

-

NDL2 Transgenic Mice: Genetically engineered mice that spontaneously develop HER2-positive mammary tumors and subsequent lung metastases.

-

Xenograft Models: Immunocompromised mice injected with HER2-positive human breast cancer cells.

-

-

Treatment Regimen: Trodusquemine (e.g., 5 mg/kg) administered intraperitoneally (i.p.) on a regular schedule (e.g., every third day).

-

Endpoint Analysis:

-

Tumor Growth: Primary tumor volume is monitored throughout the study.

-

Metastasis Assessment: At the end of the study, lungs are harvested, and the number and size of metastatic nodules are quantified.

-

Western Blot Analysis: Tumor samples are analyzed for changes in the phosphorylation status of key signaling proteins in the HER2 pathway (e.g., p62Dok, p44/42 MAP kinase).

-

In Vitro Invasion Assay (Boyden Chamber Assay)

-

Objective: To quantify the effect of AMP-945 on the invasive capacity of cancer cells through an extracellular matrix.

-

Apparatus: Transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a basement membrane matrix (e.g., Matrigel).

-

Procedure:

-

Cancer cells are serum-starved and then seeded into the upper chamber of the Transwell insert in a serum-free medium containing various concentrations of AMP-945.

-

The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

-

After a defined incubation period (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

-

Quantification: The number of invading cells is expressed as a percentage of the control (vehicle-treated) cells.

In Vitro Migration Assay (Wound Healing/Scratch Assay)

-

Objective: To assess the effect of AMP-945 on the migratory ability of cancer cells.

-

Procedure:

-

Cancer cells are grown to a confluent monolayer in a multi-well plate.

-

A "scratch" or "wound" is created in the monolayer using a sterile pipette tip.

-

The cells are washed to remove debris, and fresh medium containing different concentrations of AMP-945 is added.

-

Images of the scratch are taken at time zero and at regular intervals thereafter (e.g., every 6-12 hours).

-

-

Quantification: The rate of wound closure is measured and expressed as a percentage of the control.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for preclinical evaluation of AMP-945's anti-metastatic potential.

Figure 3: General workflow for preclinical evaluation of AMP-945.

Conclusion

AMP-945 represents a promising therapeutic agent for combating cancer metastasis through its targeted inhibition of FAK and PTP1B. The preclinical and early clinical data strongly support its continued development, particularly in combination with standard-of-care chemotherapies for pancreatic and HER2-positive breast cancers. The detailed understanding of its mechanisms of action and the robust experimental evidence provide a solid foundation for future clinical investigations aimed at improving outcomes for patients with advanced malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. Pancreatic cancer clinical trial to test new approach to treatment | Australian Pancreatic Cancer Genome Initiative [pancreaticcancer.net.au]

- 3. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A brake becomes an accelerator: PTP1B--a new therapeutic target for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Team reports validation of potentially powerful new way to treat HER2-positive breast cancer | Cold Spring Harbor Laboratory [cshl.edu]

The FAK Signaling Axis: A Technical Guide to the Mechanism of Action of AMP-945 (Narmafotinib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating cues from the extracellular matrix (ECM) and growth factor receptors to regulate a wide array of cellular processes. Its overexpression and hyperactivity are hallmarks of various pathologies, including cancer and fibrosis, making it a compelling therapeutic target. AMP-945 (narmafotinib) is a potent and selective, orally bioavailable inhibitor of FAK currently under investigation for the treatment of advanced pancreatic cancer and other fibrotic diseases. This technical guide provides an in-depth overview of the signaling pathways affected by AMP-945, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.

The Focal Adhesion Kinase (FAK) Signaling Pathway

The FAK signaling cascade is initiated by the clustering of integrin receptors upon binding to ECM components. This event recruits FAK to focal adhesions, leading to a conformational change that disrupts an intramolecular autoinhibitory interaction between the N-terminal FERM domain and the central kinase domain. This activation triggers the autophosphorylation of FAK at tyrosine residue 397 (Tyr397).

Phosphorylated Tyr397 serves as a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment of Src to the FAK signaling complex results in the phosphorylation of other tyrosine residues on FAK, including Tyr576 and Tyr577 within the kinase domain activation loop, leading to full FAK activation. The FAK/Src complex then phosphorylates a multitude of downstream substrates, including p130Cas and paxillin, to initiate signaling cascades that regulate cell survival, proliferation, migration, and invasion.

Key downstream pathways activated by FAK include:

-

PI3K/Akt Pathway: Activated FAK can stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a crucial pathway for promoting cell survival and inhibiting apoptosis.

-

Ras/MEK/ERK Pathway: FAK activation can also lead to the stimulation of the Ras/MEK/ERK (MAPK) pathway, which is heavily involved in regulating cell proliferation and differentiation.

AMP-945 exerts its therapeutic effect by directly inhibiting the kinase activity of FAK, thereby preventing its autophosphorylation at Tyr397 and the subsequent activation of these downstream signaling pathways.

Quantitative Data on AMP-945 (Narmafotinib)

The following tables summarize the key quantitative data for AMP-945, compiled from preclinical and clinical studies.

Table 1: Preclinical Activity of AMP-945

| Parameter | Value | Cell Line / Model | Reference |

| KD for FAK | 0.21 nM | N/A | |

| IC50 for FAK | 7 nM | N/A | |

| IC50 for pFAK (Tyr397) | 7 nM | MDA-MB-231 cells | |

| IC50 for Cellular Toxicity | 2.7 µM | MDA-MB-231 cells | |

| Tumor Growth Inhibition | 88% (in combination with Bevacizumab) | MDA-MB-231 xenograft mice |

Table 2: Clinical Data from the ACCENT Trial (Phase 1b/2a)

| Parameter | Value | Patient Population | Reference |

| Recommended Phase 2 Dose (RP2D) | 400 mg (once daily) | First-line advanced pancreatic cancer | |

| Objective Response Rate (ORR) | 35% (19/55) | First-line advanced pancreatic cancer | |

| Median Progression-Free Survival (PFS) | 7.6 months | First-line advanced pancreatic cancer | |

| Disease Control Rate (DCR) | 73% | First-line advanced pancreatic cancer |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of AMP-945 on FAK signaling.

Protocol 1: Western Blot Analysis of FAK Phosphorylation

This protocol describes the detection of phosphorylated FAK (pFAK) in cell lysates, a common method to assess the inhibitory activity of compounds like AMP-945.

Materials:

-

Cell culture reagents

-

AMP-945 or other FAK inhibitors

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-FAK Tyr397, anti-total FAK)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of AMP-945 for the desired time. Include a vehicle control (e.g., DMSO).

-

Cell Lysis and Protein Extraction: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK Tyr397) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-